Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Description
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride (CAS: 1403746-38-2) is a bicyclic hydrazine derivative with the molecular formula C₅H₁₂Cl₂N₂ and a molecular weight of 171.07 g/mol . It is synthesized via hydrohydrazination of [1.1.1]propellane, a scalable method that improves safety and yield compared to earlier routes . The compound is a yellow solid with ≥97% purity, stored under inert conditions at 2–8°C . Its primary applications include pharmaceutical research, particularly as a building block for pyrazole derivatives and bioisosteres in drug design . Safety data indicate hazards (H302, H312, H332) associated with ingestion, skin contact, and inhalation .
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIFIPVVZLEAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403746-38-2 | |
| Record name | BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Hydrohydrazination of [1.1.1]Propellane
- Reaction Conditions:
- [1.1.1]Propellane solution in pentane/ether
- Di-tert-butyl azodicarboxylate (1 equiv)
- Phenylsilane (reducing agent)
- Mn(dpm)3 catalyst (stoichiometric amount)
- Temperature: Typically cooled to around -50 °C initially, then allowed to warm to room temperature
- Mechanism: Radical or metal-catalyzed addition of hydrazine equivalent across the strained bicyclic structure
- Outcome: Formation of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate as a protected hydrazine intermediate
Step 2: Deprotection and Formation of Dihydrochloride Salt
- Reagents:
- Hydrochloric acid (4 M in dioxane) in excess (~2 equivalents)
- Solvent: Ethyl acetate or methanol
- Procedure:
- The protected hydrazine intermediate is dissolved in ethyl acetate
- HCl solution is added at room temperature
- Stirring for approximately 21 hours ensures complete deprotection
- Concentration and drying yield bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride as an off-white solid
- Yield: Approximately 95% isolated yield reported
- Characterization: Confirmed by ^1H NMR, LC/MS, and elemental analysis
Reaction Optimization and Scale-Up
- Catalyst Screening: Pd(OH)2/C was tested but Mn(dpm)3 gave superior results for the hydrohydrazination step.
- Hydrogenation Conditions: Hydrogen pressure (~8 bar) at room temperature for extended periods (up to 36 h) was used for reduction steps when converting hydrazine to amine derivatives.
- Purification: Preparative supercritical fluid chromatography (SFC) was employed to isolate pure compounds at scale.
- Scalability: The method has been demonstrated on gram scale with consistent yields and purity, suitable for medicinal chemistry applications.
Summary Table of Preparation Parameters
| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | [1.1.1]Propellane | Di-tert-butyl azodicarboxylate, phenylsilane, Mn(dpm)3, -50 °C to RT | Not explicitly specified | Formation of protected hydrazine intermediate |
| 2 | Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | HCl (4 M in dioxane), ethyl acetate, RT, 21 h | ~95 | Deprotection and salt formation |
| 3 | Crude hydrazine intermediate | Purification by SFC | 16 (for amine derivative) | Used for further transformations |
Research Findings and Notes
- The this compound compound serves as a key intermediate for synthesizing bioisosteric analogs in drug discovery, offering improved metabolic stability and unique structural properties.
- The synthetic route avoids hazardous reagents and conditions used in older methods, enhancing safety and scalability.
- The use of Mn(dpm)3 as a catalyst is critical for the selective hydrohydrazination of the highly strained bicyclic system.
- The hydrochloride salt form improves compound stability and handling characteristics for downstream applications.
Chemical Reactions Analysis
Key Reaction Steps:
-
Hydrohydrazination :
This step forms the protected hydrazine intermediate with 60–75% yield .
-
Deprotection :
The intermediate is treated with HCl in dioxane or methanol to remove the tert-butyloxycarbonyl (Boc) groups, yielding bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride:Reaction conditions: 4 M HCl in dioxane, room temperature (21 h), 94.7% yield .
Structural and Spectroscopic Characterization
The compound is characterized by NMR and HRMS:
| Property | Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 1.82 (s, 6H), 2.45 (s) |
| 13C NMR | Peaks at 51.8 and 37.2 ppm (BCP core carbons) |
| HRMS (ESI-TOF) | m/z [M + H]+ calcd for C₅H₁₀N₂Cl₂: 170.0251; found: 170.0249 |
Downstream Functionalization
This compound serves as a precursor for:
Reduction to 1-BCP-amine
Catalytic hydrogenation (H₂, Pd(OH)₂/C) converts the hydrazine to the corresponding amine:
-
Significance : The amine is widely used in medicinal chemistry as a bioisostere for tert-butyl or aryl groups .
Cross-Coupling Reactions
The hydrazine moiety enables participation in Buchwald–Hartwig aminations or Suzuki–Miyaura couplings for constructing complex BCP-containing molecules .
Scalability and Practical Considerations
Scientific Research Applications
Bioisosteric Replacement
BCP derivatives are increasingly used to replace phenyl rings in drug candidates to enhance their pharmacological properties. For instance, Pfizer's development of a γ-secretase inhibitor demonstrated that substituting the phenyl ring with a BCP moiety significantly improved solubility and metabolic stability while maintaining biological activity .
Synthesis of Functionalized BCPs
Recent advancements in synthetic methodologies allow for the efficient production of various functionalized BCP derivatives. These derivatives can be utilized in the synthesis of biologically relevant compounds, including peptides and nucleosides, thereby expanding the chemical space available for drug discovery .
Case Studies
Advantages of BCP in Medicinal Chemistry
The use of BCPs in drug design offers several benefits:
- Improved Solubility: BCPs generally exhibit higher water solubility compared to their aromatic counterparts, facilitating better bioavailability.
- Enhanced Metabolic Stability: The three-dimensional structure of BCP reduces the likelihood of metabolic degradation.
- Lower Toxicity: Compounds with fewer aromatic rings tend to exhibit reduced promiscuity in biological assays, leading to safer drug candidates .
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[1.1.1]pentane Family
Functional Analogs: Hydrazine Derivatives
Data Tables
Table 2: Commercial Availability and Cost
Biological Activity
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds, particularly in drug discovery and development. This article delves into the biological activity of this compound, highlighting its synthesis, modifications, and therapeutic applications.
Overview of Bicyclo[1.1.1]pentane Structure
Bicyclo[1.1.1]pentane (BCP) is characterized by a unique three-dimensional structure that allows it to mimic the properties of phenyl rings commonly found in bioactive compounds. This structural similarity enables BCP derivatives to exhibit favorable interactions with biological targets while potentially improving pharmacokinetic properties such as solubility and metabolic stability.
Synthesis and Modifications
Recent advancements in the synthesis of bicyclo[1.1.1]pentanes have facilitated the generation of various derivatives, including this compound. Notable methods include:
- Flow Photochemical Reactions : A process that allows for the rapid production of BCP cores on a large scale (up to 1 kg) through photochemical addition of propellane to diacetyl, demonstrating efficiency and scalability .
- Hydrohydrazination Reactions : Utilization of palladium catalysts to synthesize bicyclo[1.1.1]pentylamine derivatives, showcasing versatility in creating functionalized compounds .
Anti-inflammatory Properties
Research has indicated that BCP derivatives can play a significant role in modulating inflammatory responses. A study focusing on BCP-containing lipoxin mimetics demonstrated their ability to reduce NFκB activity and downregulate pro-inflammatory cytokines such as TNFα and MCP1 . The imidazolo-BCP-sLXm compound exhibited potent anti-inflammatory effects with an IC50 in the picomolar range, highlighting its therapeutic potential.
Drug Development Insights
The incorporation of BCP structures into drug candidates has shown promise in enhancing solubility and reducing non-specific binding, which are critical factors in drug efficacy . The ability of BCPs to replace benzene rings without compromising biological activity makes them valuable in the design of new pharmaceuticals.
Case Studies
Case Study 1: Synthesis of Lipoxin Mimetics
In a study aimed at developing synthetic analogues of lipoxin A4, researchers synthesized four BCP-containing derivatives that were screened for anti-inflammatory activity. The results indicated significant efficacy in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Drug Candidate Optimization
Pharmaceutical companies have begun integrating bicyclo[1.1.1]pentane scaffolds into their drug discovery pipelines, with compounds being evaluated for various therapeutic areas including pain management and inflammation . The transition from laboratory synthesis to clinical candidates underscores the growing interest in this compound class.
Research Findings Summary
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Synthesis of BCP-sLXm mimetics | High anti-inflammatory activity (IC50 in picomolar range) |
| Study 2 | Integration into drug discovery | Improved solubility and reduced non-specific binding |
Q & A
Q. What is the structural significance of bicyclo[1.1.1]pentane (BCP) motifs in medicinal chemistry?
BCPs are non-classical bioisosteres that replace 1,4-disubstituted arenes, tert-butyl, or alkynyl groups to improve physicochemical properties (e.g., solubility, metabolic stability). Their rigid, three-dimensional geometry reduces planarity, which can mitigate off-target interactions. Experimental validation involves comparative structure-activity relationship (SAR) studies and computational modeling to assess bioisosteric compatibility .
Q. What are standard protocols for synthesizing bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride?
A scalable route involves hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, followed by deprotection and reduction. Critical parameters include inert atmosphere control, low-temperature reaction conditions (–78°C), and purification via column chromatography under acidic conditions to isolate the dihydrochloride salt .
Q. How is this compound characterized?
Key techniques:
- NMR : ¹H/¹³C NMR to confirm hydrazine proton coupling and bridgehead substituents.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀N₂·2HCl).
- XRD : Single-crystal X-ray diffraction to resolve BCP geometry and chloride counterion positions .
Advanced Research Questions
Q. How can synthetic yields be optimized for Mn-catalyzed hydrohydrazination reactions?
- Catalyst screening : Mn(dpm)₃ outperforms Fe or Cu catalysts in regioselectivity (yields >75% vs. <50% for alternatives).
- Solvent effects : Ethereal solvents (e.g., MTBE) minimize side reactions compared to polar aprotic solvents.
- Scale-up challenges : Batch size >10 g requires slow reagent addition to manage exothermicity and prevent dimerization .
Q. What safety precautions are critical when handling this compound?
- Hazard mitigation : Use explosion-proof equipment due to hydrazine instability.
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), full-face respirators, and flame-retardant lab coats.
- Waste disposal : Neutralize residual hydrazine with aqueous FeCl₃ before disposal .
Q. How does this compound enable heterocyclic synthesis?
It serves as a precursor for pyrazole derivatives via condensation/iodination sequences. For example, reaction with TMS-protected aldehydes at 60°C in DMF yields 5-bromo- or 4-iodopyrazoles. Key considerations:
- Regioselectivity : Steric hindrance at the BCP bridgehead directs substitution to the hydrazine nitrogen.
- Purification : Acidic workup (pH 2–3) isolates products while preserving BCP integrity .
Q. What contradictions exist in reported BCP synthesis methodologies?
- Radical vs. ionic mechanisms : Atom-transfer radical addition ( ) and carbene insertion () yield similar scaffolds but differ in functional group tolerance.
- Scalability : Mn-catalyzed methods ( ) are cost-effective for gram-scale synthesis, while photochemical routes ( ) are limited to milligram quantities due to safety risks.
Q. How can enantioselective synthesis of BCP derivatives be achieved?
A nitrogen-atom insertion-deletion strategy uses chiral imine intermediates. For example, asymmetric addition of bicyclo[1.1.0]butanes to enantiopure sulfinimides (e.g., Ellman auxiliaries) followed by skeletal editing yields 2-substituted BCPs with >90% ee. Key steps:
- Chiral induction : Rh-catalyzed asymmetric hydroamination.
- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) .
Data Contradictions and Gaps
Q. Why are no BCP-containing drugs marketed despite extensive patent filings?
Q. What unresolved challenges exist in BCP functionalization?
- Bridgehead reactivity : Electrophilic substitution at the BCP bridgehead remains inefficient (e.g., <20% yield for Friedel-Crafts reactions).
- Thermal stability : BCP-hydrazine derivatives decompose above 80°C, limiting applications in high-temperature reactions .
Methodological Recommendations
- Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets (e.g., BCP-fluorinated analogs for CNS drug discovery) .
- Troubleshooting : If hydrazine decomposition occurs, verify inert atmosphere integrity (Ar/N₂ sparging) and avoid trace metal contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
